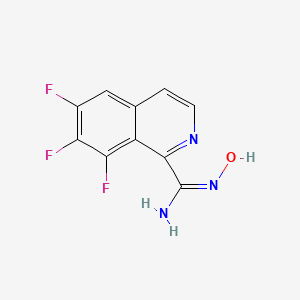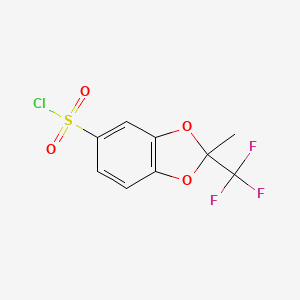
2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride is a chemical compound known for its unique structural features and reactivity It contains a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the benzodioxole core, followed by the introduction of the trifluoromethyl group and the sulfonyl chloride group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Electrophilic Aromatic Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield sulfonamides, while reactions with alcohols can produce sulfonate esters.
Scientific Research Applications
2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms. The trifluoromethyl group can also influence the compound’s reactivity and stability, making it a valuable tool in chemical research.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonamide
- 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonate ester
- 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonic acid
Uniqueness
Compared to similar compounds, 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride is unique due to its sulfonyl chloride group, which provides a high degree of reactivity and versatility in chemical reactions. This makes it particularly useful in synthetic chemistry and as a reagent for modifying biological molecules.
Properties
Molecular Formula |
C9H6ClF3O4S |
|---|---|
Molecular Weight |
302.66 g/mol |
IUPAC Name |
2-methyl-2-(trifluoromethyl)-1,3-benzodioxole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H6ClF3O4S/c1-8(9(11,12)13)16-6-3-2-5(18(10,14)15)4-7(6)17-8/h2-4H,1H3 |
InChI Key |
KUSSRADMOFEYQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


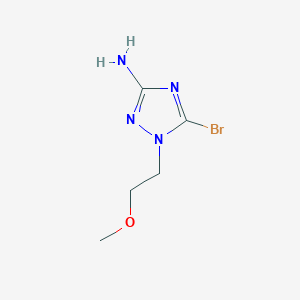
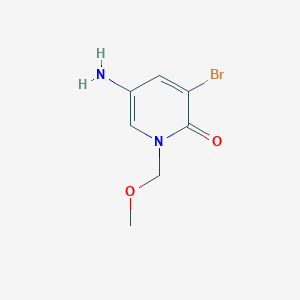
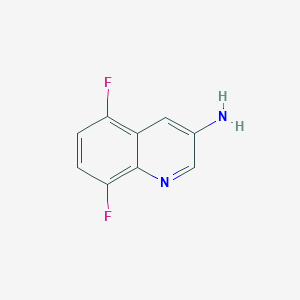

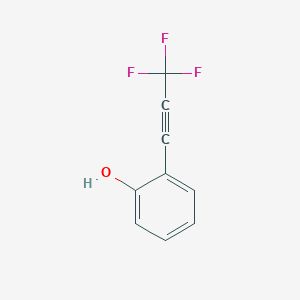
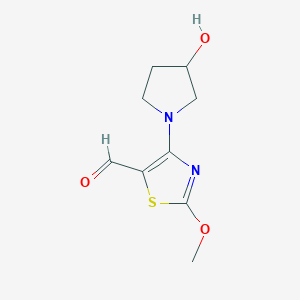
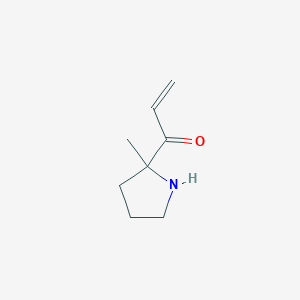
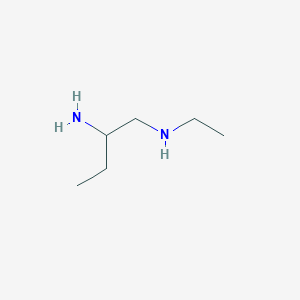
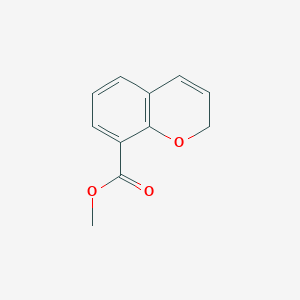
![1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182731.png)


